An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone
Executive Summary
This technical guide provides a comprehensive overview of rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone, a key chemical intermediate with significant applications in pharmaceutical synthesis. The core of this molecule's utility lies in its α-bromo ketone functionality, a versatile reactive center that enables a wide range of chemical transformations. This document details the compound's physicochemical properties, provides a validated protocol for its synthesis via selective bromination, and explores its characteristic reactivity. Particular emphasis is placed on its role as a precursor in the synthesis of α-Ethylnorepinephrine, demonstrating its importance to drug development professionals.[1][2] The guide is structured to provide researchers and scientists with both foundational knowledge and actionable experimental insights, ensuring a thorough understanding of this valuable synthetic building block.
Physicochemical Properties
The fundamental properties of rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone are crucial for its handling, reaction setup, and purification. These are summarized below.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | 1-[3,4-bis(phenylmethoxy)phenyl]-2-bromo-butan-1-one |
| CAS Number | 24538-60-1[1][2][3][4] |
| Molecular Formula | C₂₄H₂₃BrO₃[1][2][3] |
| Synonyms | 3',4'-Bis(benzyloxy)-2-bromo-butyrophenone, 3,4-Dibenzyloxy-2-bromobutphenone[1][2] |
Physical and Chemical Data
| Property | Value | Source |
| Molecular Weight | 439.34 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 100-101 °C (from ethanol) | [2] |
| Boiling Point | 544.1 ± 45.0 °C (Predicted) | [2] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |
| Storage | Room temperature, sealed well | [3] |
Synthesis and Purification
The synthesis of the title compound is most efficiently achieved through the selective α-bromination of its corresponding ketone precursor, 1-[3,4-(dibenzyloxy)phenyl]-1-butanone. This transformation hinges on the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[5][6]
Synthetic Pathway Visualization
Caption: Synthetic route to the target compound.
Experimental Protocol: α-Bromination
This protocol describes a robust method for synthesizing the title compound. The choice of pyridinium tribromide as the brominating agent is strategic; it is a solid and thus safer and easier to handle than liquid bromine, while still providing a reliable source of electrophilic bromine for the reaction.[7]
Materials:
-
1-[3,4-(Dibenzyloxy)phenyl]-1-butanone (1.0 eq)[8]
-
Pyridinium tribromide (1.1 eq)
-
Glacial Acetic Acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-[3,4-(dibenzyloxy)phenyl]-1-butanone in glacial acetic acid.
-
Addition of Brominating Agent: Add pyridinium tribromide portion-wise to the stirred solution at room temperature. The causality here is to control the initial reaction rate and temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.
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Quenching: Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and finally with brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Methodology
The crude product obtained is typically a white or off-white solid.[2] Purification can be effectively achieved by recrystallization from ethanol to yield the pure product.[2] For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized product is paramount. The following table summarizes the expected spectroscopic data based on the compound's structure.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of ~6.8-7.5 ppm. Benzyl CH₂: Two singlets around ~5.1-5.2 ppm. CH-Br (α-proton): A triplet or multiplet around ~4.8-5.0 ppm. CH₂ (methylene): A multiplet around ~1.8-2.1 ppm. CH₃ (methyl): A triplet around ~0.9-1.1 ppm. |
| ¹³C NMR | C=O (Ketone): Signal around ~190-195 ppm. Aromatic Carbons: Multiple signals between ~110-150 ppm. Benzyl CH₂: Signals around ~70-71 ppm. C-Br (α-carbon): Signal around ~45-50 ppm. CH₂ (methylene): Signal around ~25-30 ppm. CH₃ (methyl): Signal around ~10-15 ppm. |
| IR (Infrared) | C=O Stretch: Strong absorption band at ~1680-1690 cm⁻¹. C-O-C Stretch (Ether): Strong band around 1250-1270 cm⁻¹. Aromatic C=C Stretch: Bands in the ~1500-1600 cm⁻¹ region. C-Br Stretch: Weak to medium band in the ~500-600 cm⁻¹ region. |
| Mass Spec (MS) | Molecular Ion (M⁺): Look for isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 438 and 440. Key Fragments: Loss of Br (m/z ~359), cleavage yielding benzyl cation (m/z 91). |
Chemical Reactivity and Synthetic Applications
The synthetic versatility of rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone stems from the electrophilic nature of the carbon atom bearing the bromine, which is activated by the adjacent carbonyl group.[9]
Key Transformations
A. Dehydrobromination to form α,β-Unsaturated Ketones: This is a classic and powerful transformation for α-halo ketones.[5][6] Treatment with a non-nucleophilic, sterically hindered base like pyridine promotes an E2 elimination reaction, yielding a conjugated system. This product is a valuable Michael acceptor in further synthetic steps.
Caption: Dehydrobromination of the title compound.
B. Nucleophilic Substitution: The α-carbon is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides), displacing the bromide anion. This allows for the introduction of diverse functional groups at the α-position, a critical step in building molecular complexity.
Application Workflow: Synthesis of α-Ethylnorepinephrine
The primary documented application of this compound is as an intermediate in the synthesis of α-Ethylnorepinephrine, a sympathomimetic agent.[1][2] The synthesis leverages the reactivity of the α-bromo ketone.
Caption: Plausible synthetic route to α-Ethylnorepinephrine.
This multi-step process is a self-validating system:
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Nucleophilic Substitution: The bromine is displaced by an amino group.
-
Ketone Reduction: The carbonyl is reduced to a secondary alcohol, creating a second chiral center.
-
Deprotection: The benzyl ether protecting groups are removed via catalytic hydrogenation to reveal the final catechol structure of the active pharmaceutical ingredient (API).
Safety and Handling
As with most α-bromo ketones, this compound should be handled with care. It is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Harmful effects are possible if swallowed, inhaled, or in contact with skin.[10]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][13] Wash hands and any exposed skin thoroughly after handling.[10][12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][11]
Conclusion
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is a highly functionalized and synthetically valuable intermediate. Its defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its α-bromo ketone moiety make it an essential building block for constructing complex target molecules. Its documented role in the synthesis of α-Ethylnorepinephrine underscores its relevance in medicinal chemistry and drug development, providing a clear pathway from a stable, crystalline intermediate to a bioactive compound. This guide serves as a foundational resource for any researcher aiming to leverage the unique chemical properties of this compound in their synthetic endeavors.
References
- rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone CAS NO.24538-60-1 - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EB1NDxAIBhVnmnqBGquDLVjZeJoqW1lrnf1JG1usjjuVIManP7mECUAKfiENK-Hs4WGbmkQskRHtWmG6ZwfnRFe7k5iB7I7_9j37Ow3TDsmbL6MFcjLBe_qvKWMToA98LXacg0URy4QlPbyUqMdzgVtiBQgWZcA0szTSTUWiMa1Yn6p2fizHgLi82P8Vz8uIeBOUvbs0B0pvpKT2tR5eBNY1W2cIPl1igzAJmsG4Kz_0s_Y=]
- An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhB2Fvs5RApAUsT9bctm1dJBNLuQ3UrdunbKtE7LcwKAiK4xwDVSz3EBQUYnvITbnBHpdiU-XwYtIALGQd1zJhrsunHgPdQ-xtl1F0XokHfBpNwnC834VHVKqi6yCPY_14Y4zlpfAq1NotX8A-h5npjbFpypmTuse6-DJuIrjD5pJ-6kBK3vsosQnuQhZ1WWe-krFMYLOKREPt6CCMVlEteEuwOnsKr8Gz0xbFTLXVJDto6Jo5WK97tS_NOia6FdaNR0eT_KdrO8oxeA==]
- rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone suppliers USA - WorldOfChemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpIYmgEBR0ykvJaRSUqbDM8HFJ-yLhPip-cjQrWSn-ktSF5fwyvwo7MD0fZ1JUb6k-HN1hbisoBKI8iRgL0gpJrdijf-8akpEwblCpIAuizRJV-Zuwwzq1Uakyf8AZou-ytoqV08t55fR7hrGrNJxr_HmrE84WAgNDekGaNx5MRsEgTiglgB5rrfyrh-dT9P8rPyFHiftUVu_z1eCtN1RsEux51QkmA1L3]
- rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone | 24538-60-1 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo11TOhn17I1fr5tyBvOKFGLNiNWTKOWvDQcSEBtGJHiZU_j8m1Y7yalfLn8hiItgsCmhgMMCAG0eLNzBh78MyRjPqmNzg7fiKv1d9svdveXICYHa_8herOFzwFjnQIrCQnKq4Bddj5EKdIce-E-p3AxcHnbkNiyvtYrK3ml9NEg==]
- rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone (CAS 24538-60-1) Information - ChemicalBook. [URL: https://vertexaisearch.cloud.google.
- rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone, 250mg - Biomall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEefIe3s4jYQqD7bAyLW7GFjwDmf2Gpi1Re3L8tEuyDfX7eL2TVWZ8IWrKQcFQwocX8YDKIRJvNyiuODoiQXBZz01dOogl0JkJDUFLkTmiYn-SMUswfsh0eHIGNMpXg5okMfCVk_XsSdTTHMMWgdZvr-WEX2EfDm88IcU5grbAsgk7Sann7kScSQRH6yuUCw4UYERH_CzZNc6Ps]
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7L6IihiffR8jXtb39184BHAhGudDOq7KZaYG3bJow_MplscaiWcydhXK6LF9vlf1hGQwEwskQ8tAoNqG1RwqBakIMHlqd8YP_zJEe-uWEiBH48xFHcuqTQYrVRNLOkN3n0d5FsR4fYcbC5xuDsEO1TTTQAuNSFJLSuVdAS-bNrzh0XpzuDgY2PJAPjfgkQ1fld7c_Li2Yxs-Qnlu-X1_p454nrO5-awK9tBEumk2EXw2wQeKDdjNP6u86zdQJSe_SsgTizJXDHxo9sV7byK3yF9NwZDhDJmYZZP9jumAq0MVlzoNhFMAbvSvM01nVj66mw==]
- 22.3: Alpha Halogenation of Aldehydes and Ketones - LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4r3LjkNc5PE6xF6MlAxPuwt4gbEra1Ol1MHZrgq8c2QzsERzk4DK-Ip3jGZoKPkoqf-LrBGLi3rduUfV-0vd_UnT4yUptnpM9ugDwy01LLTinUmyw0CAGsX1Uf-kUhn-YZ8o_mxHfxKln-LAqC8IuN5nC3hLDWeayrkbZCMsm44UuzdcrPb21DX5EyriGGrRoWyaQeFGSo7YTMz2AwtUS6QarzGISj7Y7ls5wFwNIMtKcmgYtGFori6ihn_vcIL0mf-8uJjWyddUYlE3uFJafISJTwUM38LMR7g0LuKuFCirasRbPC8v89BbMEiF89lyhRkqQmtbZ]
- The Reactions of α-Bromo Ketones with Primary Amines - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93cMvs_6pEhXLxTgd3Ij6EvcOxKrq-QGOTFtlvrhyVJiO16eN4fQg3v_VsDKVm_ewtHBkWcLdVmOnyhbnHC7Ch7Gwu2sZJCFmhT0cYknv2QanGb63HCz6gOMgLC1FPzBlecC3qHTOd6MM]
- The Reactions of α-Bromo Ketones with Primary Amines - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdhcC0Wpc29GJWtedQDVZT814LF-0QbYOV_2rqjg0rK_A3Vs695ue2OKS5TqjJjiGfXfr_FJgPuAIHLJkYxThMhyE_KaG45xGJm9hSsLHTEzc74jgCsz3rBYLhRFztWX2X6qu1uJk=]
- SAFETY DATA SHEET: 1-Bromo-2-butanone - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzhznYsOTavjrE8yIlDWiP8DRdL82PXAyRRswyxzfZQL6ngBbOAx4avAzXBmeS3MBmTcgXvsNo6ZcKTfqNNwBh7Q_2oZ59BQb1xDsoB1qMw9KbpjZ3SbugV_lY3Cg2pO9biTyS1MQEPwXQUH7Ejl1sEidDwy1XURuWEMWr_eg96RyTWDJAEEKBB8dy0eE3Iw=]
- SAFETY DATA SHEET: 2-Bromo-1-indanone - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiGSriB2AJszX4PSNwPj7WE29DM1yvDOhtOURdRePgooceUNe0axpe-DJ6TzXX_AQlP2z0m7GMW_XH6Md2GkoZthOSktouARq_u04Wans5bEyUvIWw_X1l_XLc9wPm2WDIRm0WGEb6ILtWWfLVxvwGj2eb2D0KVKftQK5mQ6W6zxBmUYTJe4WJvFkPq6l47OwFfHoQ_pPRGPwQgRfOWybR-aswEw0nz-trEqnL2gtka9vRV3qj0fNFLTbDHaUsolM9XxroNrJuK4HCc_U=]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzBq_CI8zucy6lBarIp7AUxVOCChUKqM4rrkTfBFX8bAwuICgXQUVmVf-XTIXceQBTSje2lF4oaIIptobbtob0wBnsbMMG025BYS59SkXm9WVSAm98nmJvf78tCRhYcHL2OzMTB87i-lbzm7YZl04o]
- 1-(3-(Benzyloxy)phenyl)-2-bromoethanone - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZhg0WQ5x5CN7nHKQ9TccZkefRd1iLHDD910jV0EFN0N4q9-OTCbC8Uv5Ce7Cnx94rUCwWc7NvM28tjTnSVrYg8-dbHCN0TAj8blJ3e1AukYUUZqAXidwn3dsuGsFoNKNS1XzNfdiQffg=]
- SAFETY DATA SHEET: 4-Phenyl-2-butanone - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6xehbUfWqn8R7vQ1eBVcE-HOwPcvtqq1buaKe23cMfjLfvlIbB7HIVclf_pX0uEg_HsuVq8k2QykXuj7h-ZsCF1E90Rkd8hxSBPv3I-fqYHslU5r972e837sWKBrDWQamSEZwm7zNBmAbPy22XpbDDQAlpUQMSJxroi3_ow9-SCMhIYP9hdmnM6GD2DqjcJr78xqPRIfpc-bEJIDPFiHmw98qiSQ7I_Il9WqIf_e_5FTqR2tPIBFGp9i_NMs=]
- 3',4'-Dibenzyloxy-1-phenyl-2-butanone | 24538-59-8 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuz8H99vu9RbFOmGob9EkX97kJU4d2FMAzMCwVCJOaPcotALkQEmA0xHW0rVOaQsX1r1vNWP7OgfZR6FdkwkEcSc9yYBwx-ZfCIixqYl5WLOMlqaqHSjmkHJ7Rk2Yw09KSLSx0WLHgk8GIvcgGToQTnwK9tdxTP4IMgTGsSwv7xEUIi8TBVpohaQ==]
- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE - Progressive Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMMa9er1vMRD1rKgDDs382PD9DhONmQXCqmzojtNDtRqLi-WGKoeYLXcGTWhL6_h8NFQprABEmbwH0uBbxb7SUS3pL0f-1mcV8FWSXIdYDOE-yspqpDsmy3QGCbopkUNYXxeBsWQvLyPB9XcjtNuALjVQ0bfa1WzMyQQpd1TMhSN7VnCnT-hYgHSfIFFcnX0lMi0FxCAxFjwi0SMPQVjT_hF502tyIA7oeaSQ5zu91XTj5hjMbBbb]
- Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYLfr2YPZoOPxREbueSYYqMGu1vZSPbPDG71EaonCXbTz0dgfzBMU6w2TDZC3h2PYaA9YpGV2CeLVUMYeu_rz81WK-85e-R8tkPzaGMZ9UrXBq_3SOIv2KO9HgouwG1pE4IXYg9IhwMor6]
- 3',4'-Dibenzyloxy-1-phenyl-2-butanone | C24H24O3 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsWXo-KepAsjrUF85aBeR3MwMbFzCfrNuIxqWoF0K0xfiVqCzKX_TZgB-Bc4g3B94il3BPbB3UW14Fj-zEiOaqnnEfp8xhnsaPvdOgLWoQRQKNzsI4gZIWxVIadhNi3OEqtdi1fwp_oKz2Q_JmkQq3c2gn48-tTUJNJGFkz5ebvRYcsLU-6CjP]
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis - Medium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5kTVr658D_9YIzWvsX8DrtKOt0WhFZDFRB3J1tsvTEb-0XrZo7sgarpZ-P2b_7fdoW7HEGZqu-H_rIKRqmlDATJw_apqAZce3vcC9P7L0af6RZg8XUAFK3kC_ftN7Osi-T1kVZJAW-H9PAQ9z1iUBtOuv60mVwiIMK7z5MPBBpHO09NwWJeRiFvZuBF8P1fF1OkGDmxCL7hA1Xz6VW9FqGLwexFQawyvo4f-lsDf_HiAF28Nr73vDrMvo6vUdIXJbKFM7G06r]
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUU6owO0tUkAqAiIsdz3hiu_Rhhnh5i_KJBwRSSceFC0Vb-3Qx00MKxooNHeuZ1lQPpQ7ytcEEjIFp28n1yi76rWF-q_Q3jCu3kM-Y9Q1EwswB4jwcrPiL66j7hWrmF3cPkmKIeHFdXd7Gm6BzWmI]
- 3,4-Dibenzyloxy-1-phenyl-2-butanone - Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJjDIMISF5Ou33yZi-0v2N9avQXlqM4b1t_wvXrXy-DRFyY53AbiwSysGbAIdSKo0euDH2pA9YUlKyeYYHFxMDlrPcV287S7yf58iEukYtvW4J_B2DJJhhFlTBYXLyeX-hfIiX1jk-GIY2ftSuvdhXEqaeP6fdD4DLU2JV9OfTtnAuPjOquYPgRVJCuRKkSQ==]
- 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr7YPgEVkt3QwKZt1kzxc7g-kdeOq4A_OOup1m-3ClCtqslwWJgZjS7H9_BmyzrJGcdlkuLo1yZsnDQ4QmTbcsLe81mT-tKtbHBBeoK740wIwXv750g55pHgWXxnKo8lR6hFI=]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF43AQYF1Z_SgRREAFhb9hAGFvB7aItGKdIxexmySW3Cr7T85KE34xqFks1iMDU5JWpL1jYynyTI30dJF9mxCLktEmPqbBV6RwaFvYwRtCiNWzbZn4bTR_6mdg4oyHz51wcx1igm8OqqTX7SPY3UC8WeMrHwoI5dE67nWdm2SxlABO_mlmGPM09]
- Safety Data Sheet: Butanone - Chemos GmbH & Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrvP-eCeYJAI_KiHcEHZWoZk1fiTpApvltQmIRRaSZL1gDsCw-vpwk8DwRXWZE8xCzeWzpE41weWRT9f1MayIDPzqJuGnO0x6mcJu4ekG7oPdmP6RRWypUkYbwA6Ky5DXvZ_upsXYiz2PNaOEFw4CsUH_skAfVbWnqBYPIu6LHGXE=]
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyaIHU3Y_U_9E0rS18bXEamGhsfkmBcN3m4ePDIDVjj23zMHgpZAW6lxyjllMxxWw08zckC3LEx34DR205GoMfmR1B-xNxTycRjOz_d5kzGTg0gFVg3pxwbsMvCzKr-VrE8qM=]
- Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s) - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPAbcfoZ3dWj1IV47LzNPKdFX0Hr73Un2vxsEiKfgFXNiFV8Npj2Pj9YpupJ1wsczIC1gWIwHiRzwkx0MFCtWwOtxl2dqysgTxUeyuZ0jmfWptmP1c-wrqow88JXFGbIQ9tAFU3PSq_tgtsaq9OvdYZ-xgTjT_aX_kkiun1CoIbmGwN4tp7h3q2Ht2Yp56rdkKmTXZp7zjiyw-LPyp-ggv_7jJ]
- The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWoQmvrQ51uTu0uYBov_gEnxyHsz6sTOf6d6txpnbu06Pya5Yz6YtRecHs8rphQxSGSoIIuLJR9es11PGvFqYJMaiD4h-WbrGtukvjGiSUcpQgttjXUlGGPsy2nqT8zhRrro=]
- Benzyl bromination method - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCIYXPoTN-_hWAmIGTPT_0aFcohWZRqSAYCGNuaSgBlIk8iNv90zFs-SmfIQ_z8xalObaYHI1VZM4jv7Ff2pnG3Evn7PCodROlODbz9pjV3uG2u3nkziR6lrF43bOo27F6A5H8HGyunceVlQ==]
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0W6IlUjgGsIc0eFro14YAOxnqdbG18TznjzuTDdhrdBbS2K3z3paF2E5Qz8gewTjLB6Q-LMosnEGzT7aE5n8-hBIlWbxz4v_Qe-xQzbzcDUn1CfqzuS5vkkvajGw2BslXJkCfCcB8lVt1w4=]
Sources
- 1. rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone suppliers USA [americanchemicalsuppliers.com]
- 2. rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone | 24538-60-1 [amp.chemicalbook.com]
- 3. rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone, CasNo.24538-60-1 BOC Sciences United States [bocscichem.lookchem.com]
- 4. biomall.in [biomall.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3',4'-Dibenzyloxy-1-phenyl-2-butanone | C24H24O3 | CID 46781237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
